molecular formula C20H27N3O3S B12729579 Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- CAS No. 85868-57-1

Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-

Cat. No.: B12729579
CAS No.: 85868-57-1
M. Wt: 389.5 g/mol
InChI Key: VYDBOFOLTRSQND-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a complex organic compound that features a methanesulfonamide group attached to a phenyl ring, which is further connected to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Sonogashira cross-coupling reaction, where N-(4-iodo-2-phenoxyphenyl)methanesulfonamide is reacted with 3-phenoxyprop-1-yne in the presence of palladium and copper catalysts . The reaction conditions often include the use of a polar aprotic solvent and a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

85868-57-1

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

N-[2-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]methanesulfonamide

InChI

InChI=1S/C20H27N3O3S/c1-27(24,25)21-19-10-5-6-11-20(19)26-17-7-12-22-13-15-23(16-14-22)18-8-3-2-4-9-18/h2-6,8-11,21H,7,12-17H2,1H3

InChI Key

VYDBOFOLTRSQND-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1OCCCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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